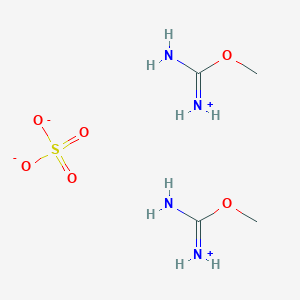

2-Methylisouronium sulfate

Description

Properties

Molecular Formula |

C4H14N4O6S |

|---|---|

Molecular Weight |

246.25 g/mol |

IUPAC Name |

[amino(methoxy)methylidene]azanium;sulfate |

InChI |

InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) |

InChI Key |

QSCPQKVWSNUJLJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=[NH2+])N.COC(=[NH2+])N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: 2-Methylisouronium Sulfate Mechanism & Applications

[1]

Executive Summary

2-Methylisouronium sulfate (also known as O-methylisourea sulfate or O-methylisouronium sulfate; CAS: 52328-05-9) is a specialized guanylating agent used critically in protein chemistry and synthetic organic synthesis.[1] Unlike non-specific crosslinkers, this reagent facilitates a highly specific guanidination reaction , converting primary amines (specifically the

This guide dissects the molecular mechanism of this transformation, provides field-validated protocols for its application in proteomics, and outlines its utility in constructing guanidine-containing pharmacophores.

Part 1: Molecular Mechanism of Action

The core utility of this compound lies in its ability to transfer a guanidine group to a nucleophilic amine. This proceeds via an addition-elimination mechanism (SN2-like attack on the sp2 carbon), distinct from standard acylation.[1]

The Chemical Pathway[2]

-

Activation : At high pH (typically > 10.0), the substrate amine (R-NH2) is deprotonated, becoming nucleophilic.

-

Nucleophilic Attack : The amine attacks the central carbon of the O-methylisourea cation.

-

Elimination : Methanol is displaced as the leaving group, resulting in the formation of a guanidinium ion.

Critical Dependency: pH Sensitivity

The reaction creates a paradox of pH conditions:

-

Substrate Requirement : The lysine

-amino group (pKa ~10.[1][2]5) must be uncharged (deprotonated) to act as a nucleophile.[1] -

Reagent Stability : O-methylisourea is susceptible to hydrolysis at high pH, generating urea instead of the desired guanidine.

-

Optimization : The "Goldilocks" zone is pH 10.6 – 11.2 . This ensures sufficient nucleophilicity of the lysine while maintaining reagent integrity long enough for the slow kinetics of the reaction [1, 2].

Mechanistic Visualization

The following diagram illustrates the electron flow and intermediate states during the guanidination of a lysine residue.

Figure 1: Step-wise mechanism of lysine guanidination by O-methylisouronium sulfate.

Part 2: Applications in Protein Science (Proteomics)[1]

In drug development and proteomics, converting Lysine to Homoarginine serves two strategic purposes:

-

Mass Spectrometry Signal Enhancement : Homoarginine has a higher proton affinity than lysine.[1] In MALDI-TOF MS, this significantly enhances the ionization of lysine-terminated peptides (tryptic peptides), improving sequence coverage [3].

-

Differentiation of Reactive Lysines : In formulation science, this reaction distinguishes "available" lysines from those blocked by glycation (Maillard reaction) or conjugation, acting as a probe for protein stability [1, 4].

Protocol: High-Efficiency Protein Guanidination

Note: This protocol is optimized for peptide mass fingerprinting.[1]

| Parameter | Specification | Rationale |

| Reagent Conc. | 0.5 M – 1.0 M | High concentration drives the slow equilibrium forward (Le Chatelier's principle).[1] |

| Buffer System | Ammonium Hydroxide or Carbonate | Volatile buffers are preferred to minimize desalting steps later.[1] |

| pH Control | 11.0 ± 0.2 | Critical for deprotonating |

| Incubation | 65°C for 10-20 min OR RT for 3-4 days | Heat accelerates the reaction for rapid analysis; prolonged RT incubation yields quantitative conversion for quantitative assays.[1] |

Step-by-Step Workflow

-

Preparation : Dissolve this compound in weak base (e.g., 7M NH4OH) to achieve a final concentration of 0.5 M. Verify pH is ~11.0.

-

Addition : Add reagent solution to the protein/peptide sample (ratio > 1000:1 reagent:protein).

-

Incubation : Incubate at 65°C for 15 minutes (rapid protocol) or 4°C for 72 hours (quantitative protocol).

-

Termination : Stop reaction by adding 10% Trifluoroacetic acid (TFA) to drop pH < 3.0.

-

Desalting : Use C18 ZipTip or spin column to remove excess sulfate salts and urea byproducts before MS analysis.[1]

Part 3: Synthetic Chemistry Applications[1][2][4][5][6]

Beyond proteins, this compound is a "building block" reagent in medicinal chemistry for synthesizing heterocyclic pharmacophores .[1]

Heterocycle Synthesis

The reagent reacts with diamines or amino-alcohols to close rings, forming guanidine-embedded structures common in antihypertensives and antivirals.

-

Pyrimidine Synthesis : Reaction with 1,3-diamines.[1]

-

Imidazoline Synthesis : Reaction with 1,2-diamines (e.g., ethylenediamine).[1]

Figure 2: Synthetic route for 2-amino-imidazoline formation using this compound.[1]

Part 4: Safety & Handling (Sulfate Salt Specifics)

While less volatile than its free base or chloride counterparts, the sulfate salt presents specific handling requirements.

-

Hygroscopicity : The sulfate salt is hygroscopic. It must be stored in a desiccator.[1] Moisture absorption leads to hydrolysis (formation of urea), rendering the reagent useless.

-

Toxicity : Causes skin and eye irritation.[1] Unlike dimethyl sulfate (its precursor), it is not a potent alkylating agent of DNA, but standard PPE (gloves, goggles) is mandatory.

-

Storage : Store at Room Temperature (RT) or 4°C. Protect from light and moisture.

References

-

Rutherfurd, S. M., & Moughan, P. J. (2015).[1] Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine . Amino Acids, 47(10), 2007–2018. Link

-

Beardsley, R. L., & Reilly, J. P. (2002).[1] Optimization of guanidination procedures for MALDI mass spectrometry . Analytical Chemistry, 74(8), 1884–1890.[1] Link[1]

-

Hale, J. E., et al. (2000).[1] Guanidination of tryptic peptides without desalting for MALDI-TOF MS analysis . Analytical Biochemistry, 287(1), 110–117.[1] Link

-

Moughan, P. J., & Rutherfurd, S. M. (1996).[1] A new method for determining digestible reactive lysine in foods . Journal of Agricultural and Food Chemistry, 44(8), 2202–2209. Link

-

Tokyo Chemical Industry (TCI).[1] Product Specification: O-Methylisourea Sulfate . Link

An In-depth Technical Guide to S-Methylisothiourea Sulfate: Synthesis, Mechanism, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Nitric Oxide Synthase Inhibitor

S-Methylisothiourea sulfate, systematically known as Bis(S-methylisothiouronium) sulfate and often referred to by synonyms such as 2-Methyl-2-thiopseudourea sulfate, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its ability to modulate nitric oxide production has positioned it as a valuable tool in biomedical research and a subject of interest in drug development for conditions associated with excessive nitric oxide synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its mechanism of action, and its current and potential applications. The definitive Chemical Abstracts Service (CAS) number for this compound is 867-44-7 .[1][4][5][6]

Physicochemical Properties: A Snapshot

S-Methylisothiourea sulfate is a white crystalline powder with a melting point of 240-241 °C (with decomposition).[4] It is soluble in water, with a reported solubility of 260 g/L at 20 °C.[4] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

| Property | Value | Reference |

| CAS Number | 867-44-7 | [1][4][5][6] |

| Molecular Formula | C₄H₁₄N₄O₄S₃ | [6] |

| Molecular Weight | 278.36 g/mol | [1][6] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 240-241 °C (decomposes) | [4] |

| Water Solubility | 260 g/L (20 °C) | [4] |

| pKa | 9.83 (+1) at 25 °C | [4] |

Synthesis Protocol: A Validated Laboratory-Scale Method

The synthesis of S-Methylisothiourea sulfate is most commonly achieved through the S-methylation of thiourea using a methylating agent, followed by salt formation with sulfuric acid. The following protocol is a well-established method.[7]

Experimental Protocol: Synthesis of S-Methylisothiourea Sulfate

Materials:

-

Thiourea (finely divided)

-

Dimethyl sulfate (technical grade)

-

Water (distilled or deionized)

-

95% Ethanol

Equipment:

-

2-liter round-bottomed flask

-

Reflux condenser

-

Heating mantle or water bath

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

In a 2-liter round-bottomed flask, combine 152 g (2 moles) of finely divided thiourea and 70 mL of water.

-

To this mixture, cautiously add 138 g (1.1 moles) of technical-grade dimethyl sulfate.

-

Immediately attach a reflux condenser to the flask. The reaction is exothermic and will proceed spontaneously. Occasional cooling may be necessary to control the reaction rate.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for one hour. During this time, the product will begin to crystallize.

-

After refluxing, allow the mixture to cool to room temperature.

-

Add 200 mL of 95% ethanol to the cooled mixture and filter the contents with suction using a Buchner funnel.

-

Wash the crystalline product twice with 100 mL portions of 95% ethanol.

-

Allow the product to air dry.

Self-Validating System: The progress of the reaction can be monitored by the dissolution of thiourea and the subsequent precipitation of the product. The melting point of the final product should be sharp and within the expected range (240-241 °C with decomposition) to confirm its purity.

Causality Behind Experimental Choices:

-

Finely divided thiourea: Increases the surface area for a more efficient and controlled reaction with dimethyl sulfate.

-

Dimethyl sulfate as methylating agent: A potent and readily available methylating agent for sulfur atoms.

-

Water as solvent: Facilitates the initial dissolution of reactants and the subsequent crystallization of the sulfate salt.

-

Reflux: Ensures the reaction goes to completion by providing the necessary activation energy.

-

Ethanol wash: Removes unreacted starting materials and byproducts, which are more soluble in ethanol than the desired product.

Caption: Workflow for the synthesis of S-Methylisothiourea sulfate.

Mechanism of Action: Selective Inhibition of iNOS

S-Methylisothiourea sulfate is a competitive inhibitor of nitric oxide synthase (NOS) enzymes, with a notable selectivity for the inducible isoform (iNOS or NOS2).[1][2] It is reported to be 10 to 30 times more potent than L-NMMA (N-monomethyl-L-arginine), a commonly used NOS inhibitor, in cellular assays.[3]

The mechanism of inhibition involves S-Methylisothiourea sulfate acting as a substrate analog for L-arginine, the natural substrate for NOS. It binds to the active site of the enzyme, thereby preventing the binding of L-arginine and the subsequent synthesis of nitric oxide. The Ki values for the inhibition of human iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS) are reported to be 120 nM, 200 nM, and 160 nM, respectively.[4]

Caption: Competitive inhibition of iNOS by S-Methylisothiourea sulfate.

Applications in Research and Drug Development

The potent and selective iNOS inhibitory activity of S-Methylisothiourea sulfate makes it a valuable pharmacological tool for investigating the role of iNOS in various physiological and pathological processes.

-

Inflammatory Conditions: Elevated levels of nitric oxide produced by iNOS are implicated in the pathophysiology of various inflammatory diseases. S-Methylisothiourea sulfate can be used in preclinical models to study the effects of iNOS inhibition in conditions such as sepsis, arthritis, and inflammatory bowel disease.

-

Neuroscience: iNOS is involved in neuroinflammation and neuronal cell death. This compound can be utilized in research to explore the therapeutic potential of iNOS inhibition in neurodegenerative diseases and stroke.

-

Cardiovascular Research: While eNOS plays a crucial role in maintaining vascular homeostasis, the overexpression of iNOS in certain cardiovascular diseases can be detrimental. S-Methylisothiourea sulfate allows for the selective study of iNOS-mediated effects in cardiovascular models.

-

Drug Discovery Intermediate: It serves as an intermediate in the synthesis of other molecules, such as 4-Hydroxydebrisoquine and strobilurin-pyrimidine derivatives with anti-proliferative activity.[4]

Safety and Handling

S-Methylisothiourea sulfate is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. It is hygroscopic and should be stored in a dry environment.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, call a poison center or doctor/physician.

Conclusion

S-Methylisothiourea sulfate (CAS 867-44-7) is a well-characterized and potent selective inhibitor of inducible nitric oxide synthase. Its straightforward synthesis, coupled with its significant biological activity, makes it an indispensable tool for researchers in various fields. A thorough understanding of its properties, synthesis, and mechanism of action is crucial for its effective and safe use in the laboratory and for exploring its potential in the development of novel therapeutics.

References

-

(NH4)2[UO2Cl4]·2H2O, a new uranyl tetrachloride with ammonium charge-balancing cations. National Institutes of Health. Available from: [Link]

- Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate. Google Patents.

- Synthesis method of S-methyl isothiourea salt. Google Patents.

-

Methylammonium sulfate: Synthesis and structure. ResearchGate. Available from: [Link]

-

S-Methylisothiouronium sulfate, 500 g, CAS No. 867-44-7. Carl ROTH. Available from: [Link]

-

Bis(S-methylisothiouronium) sulfate. PubChem. Available from: [Link]

-

s-methyl isothiourea sulfate. Organic Syntheses. Available from: [Link]

-

Sulfate Ion. PubChem. Available from: [Link]

-

S-Methylisothiourea, Sulfate CAS 867-44-7. Merck Millipore. Available from: [Link]

Sources

- 1. S-Methylisothiourea sulfate | CAS 867-44-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. S-Methylisothiourea, Sulfate CAS 867-44-7 | 466220 [merckmillipore.com]

- 4. 2-Methyl-2-thiopseudourea sulfate | 867-44-7 [chemicalbook.com]

- 5. S-Methylisothiouronium sulfate, 500 g, CAS No. 867-44-7 | Life Science | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. Bis(S-methylisothiouronium) sulfate | C4H14N4O4S3 | CID 13347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2-Methylisouronium Sulfate in Guanidination Workflows

Executive Summary

2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is a pivotal guanylating agent used to convert primary amines into guanidines. In drug development and proteomics, this transformation is critical for modifying lysine residues into homoarginine, thereby altering the ionization properties of peptides without significantly changing their bulk steric profile. This guide provides a rigorous physicochemical analysis, mechanistic breakdown, and optimized experimental protocols for its application in high-fidelity biochemical assays.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The Stoichiometry Criticality

Confusion regarding the molecular weight of this compound often stems from inconsistent commercial nomenclature. Vendors frequently label the compound as "hemisulfate," which implies a stoichiometry of two organic bases to one sulfuric acid molecule.

Correct Chemical Identity:

-

IUPAC Name: Bis(O-methylisourea) sulfate

-

Common Name: this compound; O-Methylisourea hemisulfate

Quantitative Specifications

To ensure experimental accuracy, molarity calculations must be based on the salt form typically supplied.

| Parameter | Value | Notes |

| Formula | Two isourea cations per sulfate anion. | |

| Molecular Weight | 246.24 g/mol | CRITICAL: Do not use the monomer weight (~123.12) for stoichiometric calculations. |

| Cation MW | 75.09 g/mol | Mass of the active O-methylisouronium ion ( |

| Solubility | Water (>100 mg/mL) | Highly soluble in aqueous buffers; poor solubility in organic solvents (THF, DCM). |

| Stability | Hygroscopic | Hydrolyses slowly in moisture to form urea and methanol. Store desiccated. |

Part 2: Mechanistic Principles of Guanylation

The guanylation reaction follows an addition-elimination mechanism (

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic attack of a deprotonated lysine side chain on the 2-methylisouronium cation, resulting in the displacement of methanol and the formation of a guanidinium group.

Figure 1: Mechanistic pathway of amine guanylation. The reaction is driven by the displacement of the methoxy group as methanol.

Part 3: Applications in Drug Discovery & Proteomics

Proteomics: The "Arginine Effect"

In Mass Spectrometry (MALDI-TOF), lysine-terminated peptides often exhibit lower ionization efficiency than arginine-terminated peptides.

-

Modification: Converting Lysine (

-amino) to Homoarginine (guanidinium). -

Benefit: Increases the basicity (

shifts from ~10.5 to ~12.5), enhancing protonation and signal intensity in positive ion mode. This improves sequence coverage during peptide mass fingerprinting [1].[5][6]

Medicinal Chemistry: Bioisosteres

The guanidine moiety is a classic bioisostere for primary amines, offering:

-

Enhanced H-Bonding: Bidentate hydrogen bonding capability.

-

Membrane Permeability: Altered transport properties due to delocalized charge.

-

Stability: Resistance to metabolic deamination compared to primary amines.

Part 4: Optimized Experimental Protocol

Objective: Complete conversion of protein lysine residues to homoarginine for Mass Spectrometry analysis.

Reagents Required[6][8][9][10][11][12][13][14]

-

Reagent A: this compound (Solid, MW 246.24).

-

Base: 7 M Ammonium Hydroxide (

) or 1 M NaOH. -

Buffer: 50 mM Sodium Bicarbonate (pH 8.0) for initial protein solubilization.

Step-by-Step Methodology

1. Preparation of Guanylation Solution[5][6][7][8]

-

Weigh 12.3 mg of this compound.

-

Dissolve in 50

L of deionized water. -

Critical Step: The reagent is acidic.[9] You must adjust the pH.[10] Add weak base (e.g.,

) until the pH reaches 10.5 – 11.0 . -

Note: If the pH is < 10, the lysine

-amine remains protonated (

2. Incubation

-

Add the Guanylation Solution to the protein sample (10-100

g) at a molar excess of at least 1000:1 (Reagent:Lysine). -

Incubate at 65°C for 20-30 minutes (Rapid Protocol) or 4°C for 24-48 hours (Gentle Protocol).

-

Why heat? Heat overcomes the activation energy barrier, allowing for shorter reaction times without significant protein degradation [3].

3. Quenching & Cleanup

-

Stop the reaction by adding 10% Trifluoroacetic Acid (TFA) to lower pH to < 3.

-

Desalt the sample using C18 ZipTips or spin columns to remove excess sulfate salts and urea byproducts before MS analysis.

Workflow Visualization

Figure 2: Optimized workflow for rapid protein guanidination prior to mass spectrometry.

Part 5: Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the protocol is working, use these internal checks:

-

Mass Shift Verification:

-

The conversion of Lysine (

) to Homoarginine ( -

Validation: If you observe +15 Da, you likely have methylation (side reaction), not guanylation. If you observe +43 Da, check for deamidation events.

-

-

pH Drift:

-

The reaction generates protons. For high concentrations, the pH may drop, stalling the reaction.

-

Fix: Use a high-capacity buffer (e.g., Carbonate buffer) or re-check pH halfway through incubation.

-

-

Incomplete Reaction:

-

If unmodified lysine peaks persist, the pH was likely too low (< 10). The

-amine must be uncharged to act as a nucleophile.

-

References

-

Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry.

-

Bonetto, V., et al. (1997). C-terminal sequence analysis of peptides by MALDI-TOF mass spectrometry with carboxypeptidase digestion and guanidination. Journal of Protein Chemistry.

-

Sigma-Aldrich. (n.d.).[3] ProteoMass™ Guanidination Kit Technical Bulletin.

-

Thermo Fisher Scientific. (n.d.). O-Methylisourea hemisulfate Product Page & Specifications.

Sources

- 1. chemscene.com [chemscene.com]

- 2. O-Methylisourea hemisulfate - CAS:52328-05-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]

- 4. 52328-05-9|O-Methylisourea hemisulfate|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Guanidine synthesis by guanylation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Process Chemistry of 2-Methylisouronium Sulfate

[1]

Executive Summary

2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is a pivotal guanylation reagent used in the synthesis of guanidino-functionalized pharmaceuticals and agrochemicals.[1] Its utility is defined not just by its reactivity, but by its distinct solubility profile, which varies drastically between its neutral and acidic salt forms.

This guide provides a technical deep-dive into the solubility thermodynamics of the compound, offering researchers and process engineers the data needed to optimize solvent selection. We distinguish critically between the soluble hydrogen sulfate intermediate and the insoluble neutral sulfate product—a phase behavior that drives industrial purification strategies.

Part 1: Physicochemical Characterization[1]

Understanding the ionic identity of the species is the first step in predicting solubility. The "2-Methylisouronium" cation is an oxygen-alkylated urea derivative, prone to hydrolysis under basic conditions or prolonged aqueous exposure.[1]

| Property | Data |

| Chemical Name | O-Methylisourea hemisulfate |

| CAS Number | 52328-05-9 (Neutral); 29603-44-5 (General) |

| Molecular Formula | |

| Molecular Weight | 246.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 163–167 °C (Decomposes) |

| Hygroscopicity | High (Requires inert storage) |

Structural Distinction (Critical)

Researchers often confuse the neutral sulfate (Hemisulfate) with the hydrogen sulfate (Bisulfate).[1]

Part 2: Solubility Data Analysis

The following data aggregates industrial patent disclosures and certificate of analysis (CoA) limits. Note that exact solubility curves are rare due to the compound's hydrolytic instability; "Process Solubility" indicates practical limits observed in reactor vessels.

Table 1: Solubility Profile by Solvent[1]

| Solvent | Solubility Rating | Approx. Conc. | Process Implications |

| Water | Very High | > 1000 g/L (20°C) | Ideal for homogeneous reactions, but risks hydrolysis ( |

| Methanol | Insoluble (Neutral Salt) | < 10 g/L | Used as an anti-solvent to crystallize the product from reaction mixtures.[1] |

| Methanol | Soluble (Acid Salt) | > 500 g/L | The hydrogen sulfate intermediate remains dissolved, allowing filtration of impurities.[1] |

| Ethanol | Insoluble | < 1 g/L | Standard anti-solvent for recrystallization; maximizes yield.[1] |

| DMSO | Soluble | High | Suitable for anhydrous guanylation reactions to prevent hydrolysis.[1] |

| Acetone | Insoluble | Negligible | Used for washing filter cakes to remove organic impurities.[1] |

Expert Insight: The solubility differential in methanol is the basis of the "Double-Salt Purification" strategy. Synthesis in methanol yields the soluble acid salt.[2][3] Neutralization with a base (e.g., Calcium Hydroxide or Ammonia) converts it to the neutral sulfate, which immediately precipitates, driving the reaction forward and simplifying isolation.

Part 3: Experimental Protocol

Protocol: Determination of Solubility for Labile Isourea Salts

Objective: Accurately determine solubility limits without degradation (hydrolysis to urea) skewing results. Standard "Shake-Flask" methods (24h equilibrium) are invalid here due to chemical instability.[1]

Methodology: Dynamic Laser Monitoring (DLM)

This protocol uses turbidity detection to identify the saturation point rapidly, minimizing water exposure time.

Reagents & Equipment:

-

Anhydrous this compound (stored in desiccator).[1]

-

Degassed solvent (Water/MeOH).[1]

-

Jacketed glass reactor with overhead stirrer.

-

Turbidity probe (or Laser transmissometer).

-

HPLC for purity check (C18 column, Phosphate buffer).[1]

Step-by-Step Workflow:

-

Baseline Validation:

-

Dissolve 10 mg of sample in

and run immediate

-

-

Isothermal Addition (The "Titration" Method):

-

Set reactor temperature to

. -

Add 50 mL of solvent.

-

Add solute in 0.5 g increments under vigorous stirring (400 rpm).

-

Monitor Turbidity (NTU).

-

Endpoint: A sharp, sustained rise in NTU indicates the saturation limit (nucleation of undissolved solid).

-

-

Hydrolysis Check (Self-Validating Step):

-

Immediately filter a supernatant aliquot (

PTFE filter).[1] -

Inject into HPLC.

-

Pass Criteria: Urea content must increase by

compared to solid starting material. If higher, the solubility data is compromised by degradation products.

-

Part 4: Visualization of Process Chemistry[1]

Diagram 1: Solubility-Driven Purification Workflow

This diagram illustrates how the solubility shift from "Acid Salt" to "Neutral Salt" allows for high-purity isolation.[1]

Caption: The "Solubility Switch": Converting the methanol-soluble hydrogen sulfate to the methanol-insoluble neutral sulfate drives purification.[1]

Diagram 2: Guanylation Reaction Pathway

Understanding the solvent role in the final application.

Caption: Guanylation mechanism. Solvent choice must balance reagent solubility with the suppression of hydrolysis side-reactions.[1]

References

-

Sigma-Aldrich. O-Methylisourea hemisulfate salt Product Specification. Retrieved from [1]

-

Weiss, S. et al. (1976). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate. US Patent 3,931,316. Retrieved from

-

Zhang, Y. (2016). Preparation method of O-methyl isourea sulphate. CN Patent 105669496A. Retrieved from

-

ChemicalBook. O-Methylisourea hemisulfate Properties and Solubility. Retrieved from [1]

-

Bello, J. (1956). The preparation of O-methylisourea and its reactions with proteins. Biochimica et Biophysica Acta, 18, 448.[3]

Preserving Reagent Integrity: A Technical Guide to 2-Methylisouronium Sulfate

Executive Summary

2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is the gold-standard reagent for the guanylation of amines, converting lysine residues to homoarginine in proteomics and synthesizing guanidinium-functionalized heterocycles in medicinal chemistry.

However, its utility is frequently compromised by a silent degradation pathway: moisture-induced hydrolysis . Unlike many reagents that visibly discolor, this compound degrades into urea and methanol—white solids and volatile liquids that often leave the macroscopic appearance of the reagent unchanged while destroying its stoichiometric potency.

This guide moves beyond generic MSDS recommendations, providing a mechanistic understanding of stability and a self-validating protocol for storage and quality control.

Part 1: Physicochemical Profile & Degradation Mechanisms

To preserve this reagent, one must understand the molecular tension within it. The compound consists of two O-methylisourea cations stabilized by a sulfate anion. The "soft" electrophilic center at the imidic carbon is primed for nucleophilic attack by amines (the desired reaction) but is equally susceptible to attack by water (the degradation reaction).

The Hydrolysis Trap

The primary failure mode is the hydrolysis of the isourea bond. This reaction is autocatalytic in moist environments because the formation of acidic byproducts can accelerate further degradation depending on the local pH microenvironment within the crystal lattice.

The Degradation Pathway:

-

Moisture Absorption: The sulfate salt is hygroscopic. It pulls atmospheric water into the crystal lattice.

-

Nucleophilic Attack: Water attacks the central carbon.

-

Collapse: The intermediate collapses to release Urea (inert impurity) and Methanol (volatile).

Impact on Experimentation:

-

Stoichiometric Drift: If 10% of your reagent has hydrolyzed to urea, your guanylation yields will drop non-linearly, as urea does not participate in the reaction but may interfere with purification.

-

pH Alteration: The release of protons during hydrolysis (if unbuffered) can shift reaction pH, affecting the pKa-dependent reactivity of lysine epsilon-amines.

Thermal Instability

While stable at room temperature in a desiccated state, the salt has a defined decomposition window.

-

Melting/Decomposition Point: 163–167 °C.

-

Risk: Heating above 60°C during drying processes (e.g., in a vacuum oven) can initiate slow thermal disproportionation.

Mechanistic Visualization

The following diagram illustrates the competing pathways between the desired guanylation and the unwanted hydrolysis.

Figure 1: The competition between hydrolysis (red path) and guanylation (green path). Moisture ingress irreversibly diverts the reagent to inert urea.

Part 2: Storage & Handling Protocols[2]

The following protocols are designed to prevent the "Hydrolysis Trap."

The "Dry-Cold-Inert" Triad

Storage conditions must address three variables: Temperature, Humidity, and Atmosphere.

| Variable | Recommendation | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of hydrolysis if moisture is present. Note: TCI recommends <15°C; -20°C is acceptable but often unnecessary. |

| Humidity | < 20% RH (Desiccated) | The critical control point. Without water, hydrolysis cannot occur. Storage in a desiccator is mandatory. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces humid air in the headspace. Essential after every use. |

| Container | Amber Glass / Taped | While not strictly photosensitive, amber glass prevents UV-induced radical formation over years. Parafilm sealing prevents moisture creep. |

Reagent Handling Workflow (SOP)

Do not open a cold bottle directly in a warm lab. This causes condensation to form inside the bottle, destroying the top layer of the reagent.

-

Equilibration: Remove the bottle from 4°C storage and let it warm to Room Temperature (RT) inside a desiccator for 30 minutes.

-

Aliquot: Weigh out the necessary amount rapidly.

-

Purge: Gently flow dry Nitrogen or Argon into the bottle headspace for 10–15 seconds.

-

Seal: Cap tightly and wrap the neck with Parafilm.

-

Return: Immediately return to 4°C storage.

Part 3: Quality Control (Self-Validating Systems)

Before committing valuable protein samples or complex intermediates to a reaction, validate the reagent.

1H-NMR Validation Protocol

Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the reagent from its hydrolysis product (Urea).

-

Solvent: Deuterium Oxide (

). -

Standard: this compound (Fresh).

Diagnostic Peaks:

-

2-Methylisouronium (Active): Look for a sharp singlet corresponding to the

group at ~4.03 ppm . -

Methanol (Degradation): A singlet at ~3.34 ppm . (Note: Methanol is volatile and may evaporate, making this unreliable for quantification).

-

Urea (Degradation): In

, urea protons exchange rapidly and may not be visible or appear as a broad hump. Therefore, the absence of the 4.03 ppm peak or a shift in integration relative to an internal standard is the failure indicator.

Melting Point Test

A quick physical check for bulk purity.

-

Acceptance Criteria: Sharp melting range between 163°C – 167°C .

-

Failure Mode: A depressed or broad melting range (e.g., starting at 150°C) indicates significant contamination with urea (MP: 133°C).

QC Decision Tree

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense; NMR is the ultimate arbiter.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15405421, O-Methylisourea methyl sulfate. Retrieved from [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of O-Methylisouronium Sulfate

Foreword: The Importance of Rigorous Spectroscopic Characterization

In the realms of drug development and advanced chemical synthesis, the unambiguous identification and purity assessment of novel and existing chemical entities are paramount. O-Methylisouronium sulfate, a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a case study in the application of modern spectroscopic techniques for comprehensive molecular characterization.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the spectroscopic properties of O-methylisouronium sulfate. Our approach is rooted in the principles of scientific integrity, providing not just data, but a causal explanation for the experimental choices and interpretation of the resulting spectra.

Molecular Structure and Physicochemical Properties

O-Methylisouronium sulfate, with the CAS number 52328-05-9, is the salt formed from two protonated O-methylisourea cations and one sulfate anion.[3][4] It is typically a white to off-white crystalline solid.[5][6] The cationic component, O-methylisouronium, is the protonated form of O-methylisourea.

Caption: Molecular structure of O-Methylisouronium Sulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[7] It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is invaluable for identifying the types and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Spectrum of O-Methylisouronium Sulfate:

Due to the symmetry of the O-methylisouronium cation, a single resonance is expected for the methyl protons, and another for the amine protons. In a protic solvent like D₂O, the amine protons will exchange with deuterium, often leading to their signal being broadened or absent.

Experimental Data:

A ¹H NMR spectrum of O-Methylisourea hemisulfate in D₂O shows a single peak at approximately 4.029 ppm.[8] This signal is assigned to the methyl (CH₃) protons. The downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the overall positive charge of the cation.

| Proton Environment | Predicted Chemical Shift (δ) in D₂O | Observed Chemical Shift (δ) in D₂O | Multiplicity |

| -OCH₃ | ~3.8 - 4.2 ppm | 4.029 ppm[8] | Singlet |

| -NH₂ | Variable, often not observed due to exchange | Not Reported | Broad Singlet |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of O-Methylisouronium sulfate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

-

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum of O-Methylisouronium Sulfate:

Two distinct signals are predicted for the O-methylisouronium cation: one for the methyl carbon and another for the central carbon of the isourea moiety.

| Carbon Environment | Predicted Chemical Shift (δ) in D₂O |

| -OC H₃ | ~50 - 60 ppm |

| C (=N)O- | ~160 - 170 ppm |

The chemical shift of the methyl carbon is influenced by the attached oxygen. The central carbon is expected to be significantly downfield due to its bonding to two nitrogen atoms and an oxygen atom, and its involvement in a delocalized positive charge.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

-

Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent signal or an internal standard.

-

Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are powerful for identifying the functional groups present in a molecule.[9]

Predicted FTIR Spectrum of O-Methylisouronium Sulfate:

The FTIR spectrum is expected to show characteristic absorption bands for the N-H, C-N, C-O, and S-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3400 - 3200 (broad) | Amine (-NH₂) |

| C-H Stretch | 3000 - 2850 | Methyl (-CH₃) |

| C=N Stretch | 1680 - 1620 | Isourea moiety |

| N-H Bend | 1650 - 1580 | Amine (-NH₂) |

| C-O Stretch | 1260 - 1000 | Ether-like (C-O) |

| S=O Stretch | ~1100 (strong, broad) | Sulfate (SO₄²⁻) |

The sulfate anion will exhibit a strong, broad absorption band around 1100 cm⁻¹, which is a characteristic feature of inorganic sulfates.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[10]

Predicted Mass Spectrum of O-Methylisouronium Sulfate:

For the analysis of the organic cation, a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode is most appropriate. The spectrum is expected to show a prominent peak for the O-methylisouronium cation.

Predicted Fragmentation Pattern:

The O-methylisouronium cation (m/z = 75.06) is expected to be the base peak. The fragmentation of this cation upon collision-induced dissociation (CID) would likely involve the loss of small neutral molecules.

Caption: Predicted Fragmentation Pathway of O-Methylisouronium Cation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of O-Methylisouronium sulfate in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the parent ion (m/z = 75.06) and subjecting it to collision-induced dissociation.

-

-

Data Analysis:

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed masses.

-

UV-Visible Spectroscopy: Investigating Electronic Transitions

UV-Visible spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores.[11]

Predicted UV-Vis Spectrum of O-Methylisouronium Sulfate:

The O-methylisouronium cation does not contain extensive conjugated π-systems, which are the typical chromophores that absorb in the visible and near-UV regions.[12] Therefore, it is predicted to have minimal to no absorbance in the 220-800 nm range. Any observed absorbance is likely to be weak and in the far UV region (below 220 nm), corresponding to n → σ* or π → π* transitions within the isourea moiety.[13]

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a solution of known concentration of O-Methylisouronium sulfate in a UV-transparent solvent (e.g., water, methanol).

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank.

-

Scan the absorbance of the sample from the near-UV to the visible region (e.g., 200 - 800 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λₘₐₓ), if any.

-

If a chromophore is present, the Beer-Lambert law can be used for quantitative analysis.

-

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic characterization of O-Methylisouronium sulfate requires a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR provide the fundamental skeletal information, FTIR confirms the presence of key functional groups and the sulfate counter-ion, mass spectrometry verifies the molecular weight of the cation and aids in structural elucidation through fragmentation, and UV-Vis spectroscopy assesses the electronic properties. This multi-faceted approach ensures a high degree of confidence in the identity and purity of this important chemical intermediate, upholding the rigorous standards required in pharmaceutical and agrochemical research and development.

References

-

Alzchem Group. O-Methylisourea sulfate (2:1). [Link]

- Google Patents.

-

PubChem. O-Methylisourea. [Link]

-

Organic Syntheses. s-methyl isothiourea sulfate. [Link]

-

NPTEL. Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. [Link]

-

ResearchGate. UV Spectra of a urea, b thiourea... [Link]

-

ResearchGate. Can the salt form of my organic compound be determined using NMR? [Link]

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

ResearchGate. FTIR spectrum of Sbenzyl isothiouronium chloride. [Link]

-

ResearchGate. Chiral thiouronium salts: Synthesis, characterisation and application in NMR enantio-discrimination of chiral oxoanions. [Link]

-

YouTube. Mass spectrometry with fragmentation of organic molecules. [Link]

-

Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

-

Michigan State University. UV-Visible Spectroscopy. [Link]

-

Reddit. Identifying organic salts? [Link]

-

National Center for Biotechnology Information. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

ResearchGate. Methylammonium sulfate: Synthesis and structure. [Link]

-

Chemistry LibreTexts. 4.5: Ultraviolet and visible spectroscopy. [Link]

-

ResearchGate. (a) UV-vis absorption spectrum of samples prepared with different urea... [Link]

-

National Center for Biotechnology Information. Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. [Link]

- Khoma, R. E., et al. (2015). Methylammonium sulfate: Synthesis and structure. Russian Journal of Inorganic Chemistry, 60(10), 1199–1203.

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Review on Spectroscopic Analysis of Phytopharmaceuticals. [Link]

-

RSC Education. Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. [Link]

-

Atmospheric Chemistry and Physics. Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter. [Link]

-

Wikipedia. Uranyl sulfate. [Link]

-

SIELC Technologies. Uv-Vis Spectrum of Urea. [Link]

-

American Pharmaceutical Review. Spectroscopy. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

Wikipedia. Isothiouronium. [Link]

-

YouTube. [ChemPlayer Reupload]Ammonium methylsulfate preparation from sulfamic acid. [Link]

-

MDPI. High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. [Link]

-

Chemguide. UV-visible absorption spectra. [Link]

-

Reddit. FTIR Spectroscopy. [Link]

-

Thieme. 4. The Main Fragmentation Reactions of Organic Compounds. [Link]

-

RSC Publishing. A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. [Link]

-

YouTube. Preparation of Mohr Salt (Ferrous Ammonium Sulfate). [Link]

-

OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

-

AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

MDPI. N-(4-Methoxyphenethyl)-2-propylpentanamide. [Link]

-

Wikipedia. Ammonium iron(II) sulfate. [Link]

-

LookChem. Uranyl monosulfate. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 52328-05-9|O-Methylisourea hemisulfate|BLD Pharm [bldpharm.com]

- 4. O-Methylisourea sulfate (2:1) | Alzchem Group [alzchem.com]

- 5. O-Methylisourea Sulfate | 52328-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. O-Methylisourea hemisulfate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 8. O-Methylisourea hemisulfate(52328-05-9) 1H NMR spectrum [chemicalbook.com]

- 9. Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Uv-Vis Spectrum of Urea | SIELC Technologies [sielc.com]

Technical Monograph: 2-Methylisouronium Sulfate

Synonyms: O-Methylisourea hemisulfate; Bis(2-methylisouronium) sulfate CAS: 52328-05-9 Formula: (C₂H₆N₂O)₂ · H₂SO₄

Executive Summary

2-Methylisouronium sulfate is a pivotal guanylating agent used extensively in medicinal chemistry and protein engineering. Unlike its sulfur-containing analog (S-methylisothiourea), which evolves noxious methyl mercaptan gas, this compound facilitates the conversion of amines to guanidines with the release of methanol, offering a significantly improved safety and olfactory profile. However, as a suspected germ cell mutagen, it requires rigorous handling protocols. This guide synthesizes the compound's physicochemical properties, safety data, and field-proven experimental workflows for drug development professionals.

Chemical Identity & Physicochemical Profile[1][2][3]

The stability of the sulfate salt makes this reagent the preferred form for storage, while the active species—O-methylisourea—is generated in situ under basic conditions.

| Property | Data |

| Molecular Weight | 246.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>1000 g/L); Soluble in aqueous buffers; Insoluble in non-polar organics |

| Melting Point | 147–153 °C (Decomposes) |

| pKa | ~9.8 (for the conjugate acid of the free base) |

| Hygroscopicity | Moderate; store in desiccated conditions |

| Storage Temp | Room temperature (20–25 °C); Keep inert atmosphere |

Hazard Identification & Toxicology (GHS)

While often used as a "cleaner" alternative to thioureas, this compound is not benign. It acts as a weak alkylating agent, necessitating strict containment.

GHS Classification[4][5][6]

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2A.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[4]

Toxicological Insights

-

Mechanism of Toxicity: The electrophilic methyl group can potentially alkylate DNA bases, leading to the mutagenicity classification.

-

Acute Effects: Inhalation of dust causes severe respiratory tract irritation. Direct contact causes erythema and ocular damage.

-

Chronic Effects: Long-term exposure data is limited, but genotoxic potential warrants handling as a "Select Carcinogen" in safety protocols.

Application Science: The Guanylation Mechanism

The utility of this compound lies in its ability to transfer a guanidine moiety to primary and secondary amines. This reaction is thermodynamically driven by the formation of the resonance-stabilized guanidinium cation and the elimination of methanol.

Mechanistic Pathway[3]

-

Deprotonation: The sulfate salt is neutralized by a base (e.g., NaOH, TEA) to generate the free O-methylisourea base.

-

Nucleophilic Attack: The lone pair of the target amine attacks the central carbon of the isourea.

-

Elimination: A tetrahedral intermediate collapses, expelling methanol and forming the guanidine product.

Figure 1: Mechanistic pathway of amine guanylation using O-methylisourea, highlighting the clean elimination of methanol.

Comparative Advantage

| Feature | O-Methylisourea Sulfate | S-Methylisothiourea Sulfate |

| Byproduct | Methanol (Low odor, volatile) | Methyl Mercaptan (Stench, toxic gas) |

| Reactivity | Moderate (Tunable pH) | High |

| Atom Economy | Good | Good |

| Lab Safety | Standard Fume Hood | Requires Bleach Trap/Scrubber |

Experimental Protocols

Protocol A: General Guanylation of Primary Amines

Objective: Conversion of a primary alkyl amine to a guanidine.

Reagents:

-

Substrate Amine (1.0 eq)

-

This compound (1.1 – 1.5 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 eq)

-

Solvent: Water, Methanol, or DMF (depending on substrate solubility)

Procedure:

-

Dissolution: Dissolve the amine substrate in the chosen solvent (0.1 M – 0.5 M concentration).

-

Activation: Add the base to the solution. Note: If using water, adjust pH to ~10–11.

-

Addition: Add this compound as a solid in a single portion. The salt will dissolve gradually.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Optimization: Heating to 40–60 °C can accelerate sluggish reactions but increases the risk of hydrolysis to urea.

-

-

Workup:

-

Concentrate the solvent in vacuo.

-

The residue contains the guanidine product and sulfate salts.

-

Purify via ion-exchange chromatography or recrystallization.

-

Protocol B: Lysine Guanylation (Homoarginine Synthesis)

Objective: Modification of lysine residues on a protein surface to homoarginine (maintaining positive charge but altering steric bulk).

Procedure:

-

Buffer Prep: Prepare 0.5 M O-methylisourea solution in water. Adjust pH to 10.5 using NaOH. Crucial: The reaction is pH-dependent; pH < 9.5 yields poor conversion.

-

Incubation: Mix the protein solution (1–5 mg/mL) with the reagent solution.

-

Timing: Incubate at 4 °C for 24–72 hours.

-

Quenching: Dialyze extensively against PBS to remove excess reagent and methanol byproduct.

Safe Handling, Storage & Emergency Response

This workflow ensures operator safety against the mutagenic and irritant properties of the compound.

Figure 2: Operational safety workflow for handling mutagenic solids in the laboratory.

Emergency Response[7]

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][4] Remove contact lenses.[4][5] Seek medical attention.

-

Skin Contact: Wash with soap and water.[1][4] If irritation persists, seek medical aid.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center immediately.

Storage Stability[2][7]

-

Conditions: Store in a tightly closed container.

-

Incompatibilities: Strong oxidizing agents, strong bases (generates free base which hydrolyzes over time).

-

Shelf Life: Stable for >2 years if kept dry. Hydrolysis yields urea and methanol.

References

-

Fisher Scientific. (2021). Safety Data Sheet: O-Methylisourea hemisulfate. Retrieved from

-

Cayman Chemical. (2022). Safety Data Sheet: S-methyl Isothiourea (hemisulfate). (Cited for comparative toxicity). Retrieved from

- Kimmel, M. (1967). Guanylation of Amines. Journal of Chemical Education.

- Beesley, R. M., et al. (2003). Formation of Guanidines from Methyl Isoureas. Journal of the Chemical Society.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2735036, Bis(2-methylisouronium) sulfate. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: Guanidinylation of Primary Amines Using 2-Methylisouronium Sulfate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium group, the functional component of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its planar, resonance-stabilized structure and positive charge, which is delocalized over three nitrogen atoms and maintained over a wide physiological pH range, enable it to act as a potent hydrogen bond donor. This unique characteristic facilitates strong, multipoint interactions with negatively charged groups such as carboxylates and phosphates, which are common in biological macromolecules.

In the realm of drug development and chemical biology, the strategic incorporation of a guanidinium group into a lead compound can significantly enhance its binding affinity and specificity for a target protein or nucleic acid. This process, known as guanidinylation, is a critical tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the various reagents developed for this purpose, 2-Methylisouronium sulfate stands out as a reliable and straightforward choice for the conversion of primary amines into monosubstituted guanidines.

This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and practical insights for the successful guanidinylation of primary amines using this compound.

Reaction Mechanism: An Electrophilic Transformation

The guanidinylation of a primary amine with this compound is an electrophilic substitution reaction. The S-methylisouronium cation is a potent electrophile. The reaction proceeds through the nucleophilic attack of the primary amine on the central carbon atom of the 2-Methylisouronium cation. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to yield the protonated guanidinium product.[1]

The general mechanism can be visualized as follows:

Caption: Nucleophilic attack of a primary amine on 2-Methylisouronium cation.

The reaction is typically performed under basic conditions to ensure the primary amine is in its free, nucleophilic form. The choice of base is critical and can influence the reaction rate and side product formation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the guanidinylation of a primary amine. Optimization may be required for specific substrates.

Materials and Equipment

-

Reagents:

-

Primary amine substrate

-

This compound (CAS: 867-44-7)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM), Dimethylformamide (DMF), or water

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol, Ethyl Acetate/Hexanes)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen/argon inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

Standard laboratory glassware

-

Workflow Overview

Caption: General workflow for the guanidinylation of a primary amine.

Detailed Procedure

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq). Dissolve the amine in a suitable solvent (e.g., DCM or DMF, approximately 0.1-0.5 M).

-

Basification: Add the base (e.g., TEA or DIPEA, 2.0-3.0 eq) to the solution. Stir for 5-10 minutes at room temperature. The base is crucial to deprotonate the amine salt and to neutralize the sulfuric acid byproduct.

-

Reagent Addition: In a separate vial, dissolve this compound (1.0-1.5 eq) in water or DMF. Add this solution dropwise to the stirring amine solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).

-

Workup:

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator.[2]

-

Purify the crude product by flash column chromatography on silica gel.[2][3] A typical eluent system is a gradient of methanol in dichloromethane. The highly polar nature of the guanidinium group often necessitates the use of polar solvent systems.

-

-

Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Reaction Optimization and Considerations

The success of the guanidinylation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Stoichiometry | 1.0 - 1.5 eq of this compound | A slight excess of the guanidinylating reagent can help drive the reaction to completion. However, a large excess can complicate purification. |

| Base | 2.0 - 3.0 eq | A non-nucleophilic organic base like TEA or DIPEA is preferred. The amount should be sufficient to deprotonate the amine and neutralize the acid byproduct. |

| Solvent | DCM, DMF, Water | The choice of solvent depends on the solubility of the starting materials. For water-soluble amines, the reaction can be performed in an aqueous medium. |

| Temperature | Room Temperature to 50 °C | Most reactions proceed well at room temperature. Gentle heating may be required for less reactive or sterically hindered amines. |

| pH (for aqueous reactions) | 8.0 - 10.0 | Maintaining a basic pH is critical to ensure the amine is in its nucleophilic free base form. |

| Reaction Time | 4 - 24 hours | Reaction times can vary significantly depending on the substrate. Close monitoring by TLC or LC-MS is essential to determine the optimal reaction time. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | * Insufficient base* Low reactivity of the amine* Reagent degradation | * Ensure adequate base is used to maintain a basic pH.* Increase the reaction temperature or use a more polar solvent like DMF.* Use fresh this compound. |

| Formation of Side Products | * Reaction with other nucleophilic groups* Over-reaction | * If the substrate contains multiple nucleophilic sites, consider a protection strategy.[4][5]* Monitor the reaction closely and stop it once the desired product is formed. |

| Difficult Purification | * High polarity of the product* Residual starting materials | * Use a more polar eluent system for column chromatography (e.g., DCM/MeOH with a small amount of ammonium hydroxide).* Consider alternative purification techniques such as reverse-phase chromatography or crystallization. |

| Strong Odor (Methanethiol) | * Byproduct of the reaction | * Perform the reaction in a well-ventilated fume hood.[1]* Quench the reaction with a mild oxidizing agent (e.g., dilute hydrogen peroxide) to neutralize the odor, if compatible with the product. |

Safety Precautions

-

This compound: Harmful if swallowed.[6] Causes skin and serious eye irritation.[7] Wash hands thoroughly after handling.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Methanethiol: A volatile and odorous byproduct. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Solvents and Bases: Handle all organic solvents and bases with care, following standard laboratory safety procedures.

Conclusion

Guanidinylation using this compound is a robust and versatile method for the synthesis of monosubstituted guanidines from primary amines. Its operational simplicity and the commercial availability of the reagent make it an attractive choice for applications in medicinal chemistry and chemical biology. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide range of guanidine-containing molecules to advance their research and development efforts.

References

-

Holiy, R. et al. (2015). Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. Carbohydrate Polymers, 127, 395-403. [Link]

-

Jackson, S. E. et al. (2007). The reversal by sulfate of the denaturant activity of guanidinium. Journal of the American Chemical Society, 129(51), 16121-16127. [Link]

- Bernatowicz, M. S. et al. (2000). Guanidinylation reagents.

-

Looper, R. E. et al. (2011). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Organic Letters, 13(17), 4648-4651. [Link]

-

Batey, R. A. et al. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

-

Organic Chemistry Portal. Synthesis of guanidines. [Link]

-

Sammis, G. M. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54492. [Link]

-

Sahariah, P. et al. (2015). Synthesis of Guanidinylated Chitosan with the aid of Multiple Protecting Groups and Investigation of Antibacterial Activity. ResearchGate. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

Sammis, G. M. et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

-

Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. [Link]

-

Norquist, A. J. et al. (2005). The role of amine sulfates in hydrothermal uranium chemistry. Inorganic Chemistry, 44(11), 3837-3843. [Link]

Sources

- 1. Sciencemadness Discussion Board - Guanidines from S-methylisothiouronium salt - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 4. Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Application Note: Advanced Peptide Guanidinylation using 2-Methylisouronium Sulfate

Introduction & Scope

In the landscape of peptide synthesis and proteomics, the conversion of primary amines to guanidines (guanidinylation) is a critical transformation.[1] While Arginine is the natural carrier of the guanidinium group, the modification of Lysine residues to Homoarginine (hArg) or Ornithine to Arginine (Arg) allows researchers to probe steric constraints, increase proteolytic stability, and significantly enhance ionization efficiency in Mass Spectrometry (MALDI-TOF).

2-Methylisouronium sulfate (also known as O-Methylisourea hemisulfate) is the classical, cost-effective reagent for this transformation. Unlike expensive organic-soluble reagents (e.g., 1H-pyrazole-1-carboxamidine), this compound is a robust, water-soluble salt that drives the reaction through thermodynamic control in aqueous, basic media.

This guide provides a definitive technical workflow for using this compound, moving beyond basic recipes to explore the mechanistic "why" and "how" of optimizing this reaction for high-yield peptide modification.

Mechanism of Action

The guanidinylation of an amino group by this compound is a nucleophilic substitution reaction. Understanding the mechanism is vital for troubleshooting pH-related failures.

-

Deprotonation: The

-amino group of Lysine ( -

Nucleophilic Attack: The lone pair of the amine attacks the central carbon of the isourea cation.

-

Elimination: Methanol is displaced (as methoxide, which is immediately protonated), resulting in the formation of the guanidino group.

Mechanistic Pathway Diagram[7]

Figure 1: The nucleophilic substitution pathway converting Lysine to Homoarginine via O-methylisourea.[1]

Critical Reaction Parameters

Success with this compound relies on three interdependent variables: pH, Stoichiometry, and Time.

The pH "Switch"

This is the most common point of failure.

-

Target pH: 10.6 – 11.0 .

-

Why: Below pH 10, the lysine

-amine is protonated ( -

Selectivity: At pH > 10.5, the reaction is highly specific for the

-amine of Lysine.[5] At lower pH (8.0–9.0), the reagent may react non-specifically with

Stoichiometry & Concentration

-

Reagent Excess: A large molar excess (100x to 1000x) is required because the reaction competes with the hydrolysis of the isourea reagent by water (which forms urea).

-

Concentration: High concentrations (0.5 M to 1.0 M) of the reagent drive the kinetics.

Comparative Data: Reagent Performance

| Parameter | This compound | 1H-Pyrazole-1-carboxamidine |

| Solvent System | Aqueous (Water/Buffer) | Organic (DMF/DCM) or Aqueous |

| Reaction Speed | Slow (24–72 hours) | Fast (4–18 hours) |

| Cost | Low (Bulk reagent) | High |

| Atom Economy | Good (Methanol byproduct) | Moderate (Pyrazole byproduct) |

| Primary Use | Bulk protein modification, Proteomics | On-resin SPPS, Precious peptides |

Protocol 1: Solution-Phase Guanidinylation (Standard)

Application: Conversion of free Lysine residues to Homoarginine in cleaved peptides or native proteins.[1] Ideal for enhancing MALDI-TOF signals (The "Arginine Effect").

Materials

-

Substrate: Peptide or Protein (lyophilized).

-

Reagent: this compound (O-Methylisourea hemisulfate).

-

Base: 25% Ammonia solution or 1.0 M NaOH.

-

Stop Solution: 10% Trifluoroacetic acid (TFA).[1]

Step-by-Step Methodology

-

Reagent Preparation:

-

pH Adjustment (Critical Step):

-

Dissolve the reagent in a minimal volume of deionized water.

-

Slowly add the Base (Ammonia or NaOH) while monitoring with a calibrated pH meter.

-

Adjust pH to 10.6 – 11.0 .

-

Caution: Do not overshoot pH > 12.0.

-

-

Reaction Initiation:

-

Add the peptide/protein to the buffered reagent solution.

-

Final peptide concentration should be 0.1 – 1.0 mg/mL.

-

-

Incubation:

-

Standard: Incubate at 4°C for 48–72 hours . (Low temperature preserves protein integrity).

-

Accelerated: Incubate at 65°C for 2–4 hours (Suitable for robust, short peptides).

-

-

Termination:

-

Add 10% TFA dropwise until the pH drops below 3.0. This protonates the remaining amines and quenches the nucleophilic attack.

-

-

Purification:

-

The mixture will contain a massive excess of salt.

-

Peptides: Use C18 Solid Phase Extraction (SPE) cartridges or preparative HPLC.

-

Proteins: Use Dialysis or Size Exclusion Chromatography (Desalting columns).

-

Protocol 2: High-Throughput Proteomic Enhancement

Application: Enhancing the detection of Lysine-terminated tryptic peptides in MALDI-TOF MS. Tryptic peptides ending in Lysine often ionize poorly compared to Arginine. Guanidinylation converts them to Homoarginine, significantly boosting signal intensity.[5]

Workflow Diagram

Figure 2: Rapid guanidinylation workflow for proteomic mass spectrometry analysis.

Protocol Modifications for Micro-Scale

-

Volume: Perform reactions in 10–20

L volumes. -

Base: Use Ammonium Hydroxide (

) instead of NaOH to minimize non-volatile salt accumulation (though sulfate remains). -

Verification: Look for a mass shift of +42.02 Da per Lysine residue in the mass spectrum.[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | pH drifted below 10.0 | Check pH after adding peptide. The peptide itself can buffer the solution. Re-adjust pH. |

| N-terminal Modification | pH was too low (< 9.5) | At lower pH, the |

| Peptide Precipitation | Isoelectric point issue | High salt concentration can "salt out" proteins. Dilute the sample or add a chaotropic agent (Urea) if compatible. |

| No Reaction | Old Reagent | O-methylisourea can hydrolyze to urea over time if exposed to moisture. Use fresh, dry reagent. |

References

-

Kimmel, J. R. (1967).[4][6] Guanidination of Proteins.[1][2][3][4][5][6][9][10] Methods in Enzymology, 11, 584–589. Link

-

Beardsley, R. L., & Reilly, J. P. (2002). Guanidination of Tryptic Hydrolysates for MALDI-TOF Mass Spectrometry. Analytical Chemistry, 74(8), 1884–1890. Link

-

Rutherfurd, S. M., & Moughan, P. J. (1990). Guanidination of Lysine in Proteins: A Review. Journal of Agricultural and Food Chemistry. Link

-

Sigma-Aldrich. (n.d.). ProteoMass™ Guanidination Kit Technical Bulletin. Link

-

Fountain, H., et al. (2016). O-Methylisourea Can React with the

-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 5. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. A General Synthesis Approach to Double‐Guanidinium Stapled Peptides and Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes & Protocols: Modifying Lysine Residues in Proteins with 2-Methylisouronium Sulfate

Foundational Principles: The Strategic Conversion of Lysine to Homoarginine

In the landscape of protein chemistry and proteomics, the targeted modification of amino acid side chains is a cornerstone technique for elucidating protein structure, function, and interactions. Among the reactive residues, lysine, with its primary ε-amino group, presents a versatile target for chemical derivatization. One of the most specific and impactful modifications is guanidinylation , the conversion of lysine's ε-amino group into a guanidinium group, thereby transforming the lysine residue into its higher homolog, homoarginine.[1]

This transformation is not merely a structural change; it is a strategic alteration with profound implications for protein analysis and functional studies. The reagent of choice for this reaction is often 2-Methylisouronium sulfate , also known as O-methylisourea hemisulfate.[2] The primary rationale behind this modification lies in its ability to mimic the structure and charge of arginine.[2] This has two major benefits:

-

Enhanced Protein Stability: Arginine residues, with their larger, more hydrophilic guanidinium groups and higher pKa values, can contribute more significantly to protein stability compared to lysine. Converting lysine to homoarginine can therefore stabilize a protein's structure.[3]

-